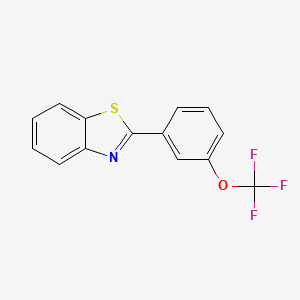
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a 5-mercaptotetrazole group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method includes the nitration of benzoic acid followed by reduction and subsequent reaction with thiourea to introduce the mercaptotetrazole group . The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to isolate the pure product . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids or bases, depending on the substituent being introduced.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学研究应用
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
相似化合物的比较
Benzoic Acid: A simple aromatic carboxylic acid.
4-Aminobenzoic Acid: Contains an amino group instead of a mercapto group.
5-Mercaptotetrazole: Lacks the benzoic acid moiety.
Uniqueness: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is unique due to the presence of both the benzoic acid and mercaptotetrazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
属性
CAS 编号 |
109775-21-5 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC 名称 |
2-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-1-2-4-6(5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChI 键 |
LNVHPJFICSQESZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


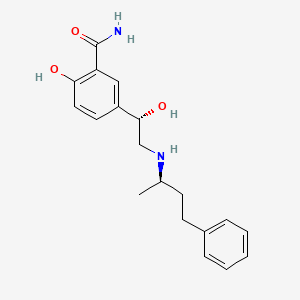
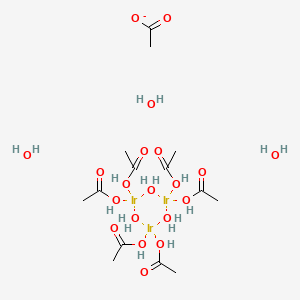
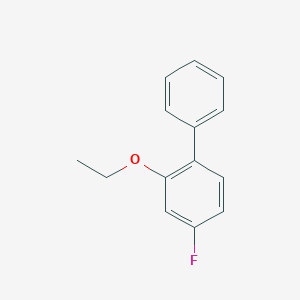
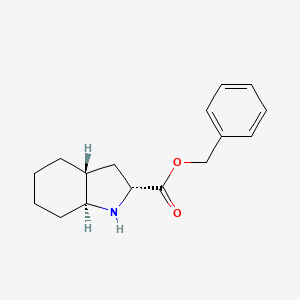
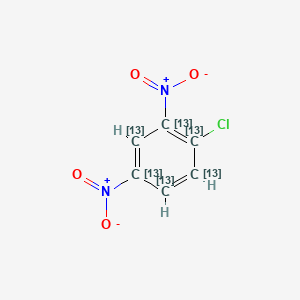
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)

![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
